molecular formula C6H9NO4 B1300085 (2-Oxo-morpholin-4-yl)-acetic acid CAS No. 302900-65-8

(2-Oxo-morpholin-4-yl)-acetic acid

Cat. No.: B1300085
CAS No.: 302900-65-8
M. Wt: 159.14 g/mol
InChI Key: RCYMJALINOFPDJ-UHFFFAOYSA-N
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Description

(2-Oxo-morpholin-4-yl)-acetic acid is an organic compound characterized by the presence of a morpholine ring with an oxo group at the 2-position and an acetic acid moiety attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-morpholin-4-yl)-acetic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as phosphorus oxychloride.

    Introduction of the Oxo Group: The oxo group at the 2-position can be introduced via oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through a nucleophilic substitution reaction involving the morpholine nitrogen and a suitable acetic acid derivative such as chloroacetic acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming (2-Hydroxy-morpholin-4-yl)-acetic acid.

    Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Chloroacetic acid, bromoacetic acid.

Major Products:

    Oxidation: More oxidized derivatives of this compound.

    Reduction: (2-Hydroxy-morpholin-4-yl)-acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Oxo-morpholin-4-yl)-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Oxo-morpholin-4-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

    (2-Hydroxy-morpholin-4-yl)-acetic acid: Similar structure but with a hydroxyl group instead of an oxo group.

    (2-Oxo-piperidin-4-yl)-acetic acid: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness: (2-Oxo-morpholin-4-yl)-acetic acid is unique due to the presence of both the oxo group and the morpholine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-oxomorpholin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c8-5(9)3-7-1-2-11-6(10)4-7/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYMJALINOFPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)CN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362844
Record name (2-Oxo-morpholin-4-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302900-65-8
Record name (2-Oxo-morpholin-4-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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